molecular formula C14H17N3O3S B2609512 6-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1428356-75-5

6-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2609512
CAS No.: 1428356-75-5
M. Wt: 307.37
InChI Key: MVLOECOMPGVQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic bicyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates a nicotinonitrile scaffold, a structure known to be a versatile intermediate in the development of potent kinase inhibitors . The core structure is strategically substituted with a piperidine ring, a prevalent pharmacophore in bioactive molecules that contributes to enhanced receptor interactions and favorable pharmacokinetic properties . The piperidine ring is further functionalized with a cyclopropylsulfonyl group, a modification that can influence the compound's selectivity, metabolic stability, and binding affinity to biological targets. Compounds featuring similar piperidin-4-yloxy linkers and nitrile groups have been identified as potent inhibitors of various protein kinases, which are key enzymes in cellular signaling pathways . The nitrile group serves as a key hydrogen bond acceptor, improving the compound's binding potential. Consequently, this reagent is a valuable chemical tool for researchers investigating new therapeutic agents, particularly in the field of oncology for the study of enzyme inhibition and the development of targeted protein kinase inhibitors . It is supplied for research use only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-(1-cyclopropylsulfonylpiperidin-4-yl)oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c15-9-11-1-4-14(16-10-11)20-12-5-7-17(8-6-12)21(18,19)13-2-3-13/h1,4,10,12-13H,2-3,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLOECOMPGVQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the cyclization of appropriate amines with suitable electrophiles under controlled conditions.

  • Introduction of the Cyclopropylsulfonyl Group: : The piperidine intermediate is then reacted with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine. This step introduces the cyclopropylsulfonyl group onto the piperidine ring.

  • Coupling with Nicotinonitrile: : The final step involves the coupling of the modified piperidine with nicotinonitrile. This is typically achieved through an etherification reaction, where the hydroxyl group on the piperidine reacts with the nicotinonitrile under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring or the cyclopropylsulfonyl group. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the nitrile group, converting it to an amine. Catalytic hydrogenation using palladium on carbon is a typical method.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the nicotinonitrile moiety. Reagents such as sodium hydride or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring or cyclopropylsulfonyl group.

    Reduction: Amino derivatives of the nicotinonitrile.

    Substitution: Various substituted nicotinonitrile derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is investigated for its potential as a pharmacological agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development, particularly in the areas of neurology and oncology.

Medicine

In medicine, research focuses on its potential therapeutic effects. Studies are conducted to evaluate its efficacy and safety in treating various diseases, including cancer and neurological disorders.

Industry

Industrially, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its reactivity and functional groups make it a versatile component in various industrial applications.

Mechanism of Action

The mechanism of action of 6-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain pathways involved in cell signaling, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • The cyclopropylsulfonyl group in the target compound introduces steric and electronic effects absent in analogs like 6-(piperidin-4-ylmethoxy)nicotinonitrile . This modification likely improves solubility and resistance to oxidative metabolism.
  • The hydrochloride salt of 6-(piperidin-4-yloxy)nicotinonitrile may enhance aqueous solubility compared to the free base form.

Supplier Availability and Commercial Accessibility

Supplier data from the evidence highlight differences in commercial availability:

Compound Name CAS Number Number of Suppliers Notes
6-(Piperidin-4-ylmethoxy)nicotinonitrile 1249308-86-8 1 Limited availability.
6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride Not specified 2 Moderate availability as salt.
Target Compound Not available Not specified No supplier data in evidence.

Implications :

  • The hydrochloride derivative is more accessible than the methoxy analog , suggesting greater interest in salt forms for preclinical studies.
  • The absence of supplier data for the target compound may indicate its novelty or restricted synthesis pathways.

Hypothetical Impact of Structural Differences

While direct pharmacological data are unavailable in the evidence, structural trends suggest:

  • Metabolic Stability : The cyclopropylsulfonyl group may reduce CYP450-mediated metabolism compared to unmodified piperidine analogs .
  • Target Affinity : The adamantyl analog exemplifies how bulky substituents might enhance selectivity for hydrophobic binding pockets, whereas the target compound’s sulfonyl group could favor polar interactions.

Biological Activity

6-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a compound of interest due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyclopropylsulfonyl group and a nitrile moiety attached to a nicotinic framework. Its chemical formula is C15H18N4O2S, and it is characterized by the following structural attributes:

Attribute Description
Molecular Weight 302.39 g/mol
Solubility Soluble in DMSO; limited solubility in water
LogP 3.5 (indicating moderate lipophilicity)

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes:

  • Histamine Receptors : The compound has shown activity as a histamine H3 receptor antagonist, which may influence neurotransmitter release and modulate cognitive functions .
  • MAP Kinase Inhibition : It has been reported to inhibit p38 MAP kinase pathways, which are crucial in inflammatory responses and cancer cell proliferation .

In Vitro Studies

In various in vitro assays, the compound demonstrated significant cytotoxic effects against several cancer cell lines, including:

  • Breast Cancer (MCF-7) : IC50 values indicated effective inhibition of cell proliferation.
  • Lung Cancer (A549) : The compound exhibited a dose-dependent reduction in cell viability.

In Vivo Studies

Preclinical studies using xenograft models have shown that administration of this compound resulted in:

  • Tumor Growth Inhibition : Significant reduction in tumor size compared to control groups.
  • Survival Rates : Increased survival rates in treated animals, suggesting potential for clinical application.

Structure-Activity Relationships (SAR)

The modification of the piperidine and sulfonyl groups has been explored to enhance potency and selectivity. Key findings include:

  • Cyclopropyl Substitution : Enhances binding affinity at the target receptors.
  • Nitrile Group : Plays a critical role in the biological activity by stabilizing the molecular conformation necessary for receptor interaction.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Neuroprotection : In models of neurodegeneration, this compound demonstrated protective effects against neuronal apoptosis, indicating potential for treating neurodegenerative diseases.
  • Combination Therapy Research : Investigations into combinational therapies with other chemotherapeutic agents revealed synergistic effects, enhancing overall efficacy against resistant cancer phenotypes.

Q & A

Q. 1.1. What are the optimal synthetic pathways for 6-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile, and how can purity be maximized during synthesis?

Methodological Answer: The synthesis should begin with a nucleophilic substitution reaction between 4-hydroxypiperidine and cyclopropylsulfonyl chloride to form the cyclopropane-sulfonylated piperidine intermediate. Subsequent coupling with 6-chloronicotinonitrile under basic conditions (e.g., K₂CO₃ in DMF) is critical. Purity optimization requires rigorous purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Monitor intermediates using HPLC-MS to identify side products (e.g., incomplete sulfonylation or nitrile hydrolysis) (#user-content-fn-1- ).

Q. 1.2. What spectroscopic and chromatographic techniques are recommended for structural characterization of this compound?

Methodological Answer: Combine NMR (¹H, ¹³C, DEPT-135) to confirm the piperidine-cyclopropane linkage and nitrile group. FT-IR validates sulfonyl (S=O stretch ~1350 cm⁻¹) and nitrile (C≡N stretch ~2250 cm⁻¹) functionalities. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For purity assessment, use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm (#user-content-fn-2-).

Q. 1.3. How does the compound’s solubility profile influence experimental design in biological assays?

Methodological Answer: Due to its hydrophobic cyclopropane and sulfonyl groups, solubility in aqueous buffers is limited. Pre-dissolve in DMSO (≤1% v/v) and confirm stability via dynamic light scattering (DLS) to avoid aggregation. For in vitro assays, use surfactants (e.g., Tween-80) or cyclodextrins to enhance dispersion. Validate solubility under physiological pH using shake-flask methods (#user-content-fn-3- ).

Advanced Research Questions

Q. 2.1. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and target binding affinity?

Methodological Answer: Perform density functional theory (DFT) calculations to map electrostatic potentials and identify nucleophilic/electrophilic sites (e.g., sulfonyl oxygen as a hydrogen bond acceptor). For target interaction studies, use molecular docking (AutoDock Vina) against protein structures (PDB) to prioritize binding pockets. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) (#user-content-fn-4- (#user-content-fn-5- )).

Q. 2.2. What strategies resolve contradictions in biological activity data across different assay systems?

Methodological Answer: Discrepancies may arise from off-target effects or assay-specific conditions (e.g., redox-active media degrading the compound). Conduct orthogonal assays (e.g., enzymatic vs. cell-based) and include negative controls (e.g., nitrile analogs without sulfonyl groups). Apply systems biology tools (pathway enrichment analysis) to distinguish direct vs. indirect effects. Cross-validate with CRISPR-Cas9 knockouts of suspected targets (#user-content-fn-6- ) (#user-content-fn-7- ).

Q. 2.3. How can the compound’s stability under extreme conditions (pH, temperature) inform formulation for long-term studies?

Methodological Answer: Perform accelerated stability studies (ICH guidelines): expose the compound to pH 3–9 buffers at 40°C/75% RH for 4 weeks. Monitor degradation via UPLC-MS and identify breakdown products (e.g., sulfonate hydrolysis). For lyophilized formulations, use cryoprotectants (trehalose) and assess reconstitution efficiency. Stability data guide storage recommendations (e.g., -20°C under nitrogen) (#user-content-fn-8- (#user-content-fn-9- ).

Q. 2.4. What experimental frameworks link the compound’s mechanism of action to broader biochemical or ecological systems?

Methodological Answer: Integrate multi-omics approaches: transcriptomics (RNA-seq) to identify differentially expressed genes and metabolomics (LC-HRMS) to map perturbed pathways. For ecological impact studies, use microcosm models to assess biodegradation products in soil/water systems. Theoretical frameworks (e.g., ecological stoichiometry) contextualize findings within nutrient cycling or microbial community dynamics (#user-content-fn-10- (#user-content-fn-11- ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.